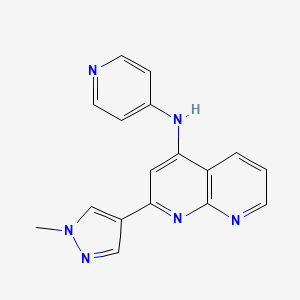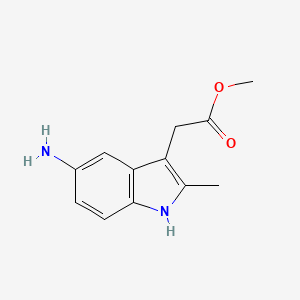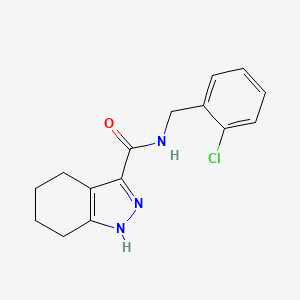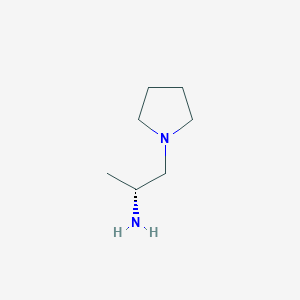
(R)-1-(Pyrrolidin-1-yl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-1-(Pyrrolidin-1-yl)propan-2-amine is a chemical compound characterized by a pyrrolidine ring attached to a propan-2-amine moiety
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common synthetic route involves the reductive amination of pyrrolidine with propanal in the presence of a reducing agent such as sodium cyanoborohydride.
Nucleophilic Substitution: Another method is the nucleophilic substitution of an appropriate halogenated precursor with pyrrolidine under basic conditions.
Industrial Production Methods: Industrial production typically involves large-scale reductive amination processes, optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency.
Types of Reactions:
Oxidation: Oxidation of this compound can yield pyrrolidin-1-ylpropan-2-one.
Reduction: Reduction reactions can produce (R)-1-(Pyrrolidin-1-yl)propan-2-ol.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides and amines are used, often in the presence of a base.
Major Products Formed:
Pyrrolidin-1-ylpropan-2-one (from oxidation)
(R)-1-(Pyrrolidin-1-yl)propan-2-ol (from reduction)
Various substituted pyrrolidines (from nucleophilic substitution)
Aplicaciones Científicas De Investigación
Chemistry: (R)-1-(Pyrrolidin-1-yl)propan-2-amine is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: The compound is explored for its potential therapeutic effects, particularly in neurological and cardiovascular research. Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism by which (R)-1-(Pyrrolidin-1-yl)propan-2-amine exerts its effects depends on its specific application. In pharmaceutical contexts, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparación Con Compuestos Similares
1-(Pyrrolidin-1-yl)propan-2-one: A ketone derivative with similar structural features.
1-(Pyrrolidin-1-yl)propan-2-ol: A hydroxyl derivative with similar core structure.
N-alkylpyrrolidines: Other pyrrolidine derivatives with different alkyl groups.
Uniqueness: (R)-1-(Pyrrolidin-1-yl)propan-2-amine is unique due to its specific stereochemistry and the presence of the amine group, which can influence its reactivity and biological activity compared to other pyrrolidine derivatives.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structural features and reactivity profile contribute to its importance in both research and industry.
Propiedades
Número CAS |
878155-56-7 |
|---|---|
Fórmula molecular |
C7H16N2 |
Peso molecular |
128.22 g/mol |
Nombre IUPAC |
(2R)-1-pyrrolidin-1-ylpropan-2-amine |
InChI |
InChI=1S/C7H16N2/c1-7(8)6-9-4-2-3-5-9/h7H,2-6,8H2,1H3/t7-/m1/s1 |
Clave InChI |
ZLGZKMHJXLDWSP-SSDOTTSWSA-N |
SMILES isomérico |
C[C@H](CN1CCCC1)N |
SMILES canónico |
CC(CN1CCCC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![propyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B15358702.png)
![5-(2-Phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B15358706.png)
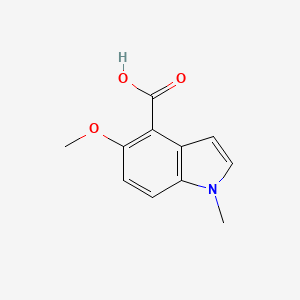
![2-[4-bromo-N-(carboxymethyl)-2-methylanilino]acetic acid](/img/structure/B15358713.png)
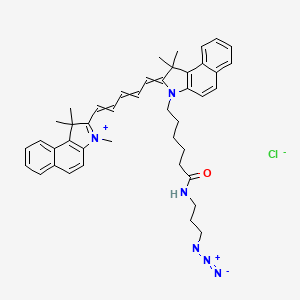

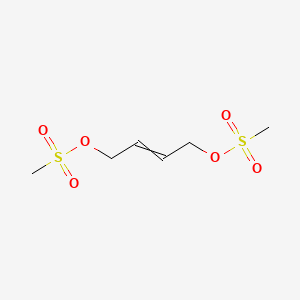
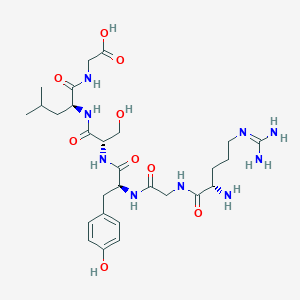
![Cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylpentanoic acid](/img/structure/B15358752.png)
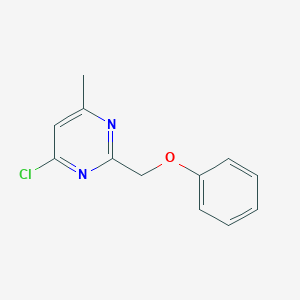
![Methyl 3-azabicyclo[3.1.1]heptane-1-carboxylate;hydrochloride](/img/structure/B15358761.png)
